methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of an amino group at the 5-position, a chlorophenyl group at the 1-position, and a carboxylate ester group at the 4-position
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Indole derivatives
, on the other hand, are compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes using alumina-silica-supported manganese dioxide as a recyclable catalyst in water, which facilitates the reaction under mild conditions . The reaction yields the desired pyrazole derivative in high efficiency, typically ranging from 86% to 96%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting enzymes like cyclin-dependent kinases (CDKs) and p38MAPK, which are relevant in cancer and inflammatory diseases.
Biological Studies: The compound is used to study its effects on various cancer cell lines, demonstrating cytotoxic activities against cell lines such as MCF-7 and HCT-116.
Industrial Applications: Pyrazole derivatives are used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: Similar in structure but with a different substituent at the 1-position.
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Differing by the presence of a methyl group at the 3-position.
Uniqueness
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate ester group at the 4-position and the chlorophenyl group at the 1-position make it a versatile scaffold for further chemical modifications and biological evaluations.
Biological Activity
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The molecular formula is and the compound features an amino group at the 5-position, a chlorophenyl group at the 1-position, and a carboxylate ester group at the 4-position. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological investigations .
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . It has demonstrated efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism appears to involve the inhibition of specific enzymes related to tumor progression, particularly cyclin-dependent kinases (CDKs) and p38MAPK pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects . In vitro studies suggest that it can modulate inflammatory pathways by interacting with key receptors or enzymes involved in inflammation. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .
Antimicrobial Activity
This compound exhibits notable antimicrobial activity . In various studies, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating significant potency. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Table: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on the antitumor efficacy of this compound involved treating MCF-7 and HCT-116 cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong cytotoxicity at lower concentrations. Further investigation into the compound's mechanism revealed that it induces apoptosis through caspase activation pathways .
Properties
IUPAC Name |
methyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPKQFDGNJKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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